![molecular formula C9H10ClNO5S B2423965 L-Serine, N-[(4-chlorophenyl)sulfonyl]- CAS No. 106111-13-1](/img/structure/B2423965.png)
L-Serine, N-[(4-chlorophenyl)sulfonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Serine, N-[(4-chlorophenyl)sulfonyl]- is a chemical compound with the IUPAC name 2-[(4-chlorophenyl)sulfonylamino]-3-hydroxypropanoic acid. It has the molecular formula C9H10ClNO5S and a molecular weight of 279.69 g/mol. This compound is notable for its applications in various scientific research fields, including chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
L-Serine, N-[(4-chlorophenyl)sulfonyl]- is used in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein modification.
Medicine: Research on this compound includes its potential use as a pharmaceutical intermediate and its effects on biological pathways.
Mecanismo De Acción
Target of Action
The compound ((4-Chlorophenyl)sulfonyl)-L-serine is a derivative of L-serine, a non-essential amino acid that plays a vital role in protein synthesis, cell proliferation, development, and sphingolipid formation in the central nervous system . It exerts its effects through the activation of glycine receptors and upregulation of PPAR-γ, resulting in neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects .
Biochemical Pathways
L-serine is involved in several biochemical pathways. It is produced via the phosphorylated pathway in the mammalian brain and is derived from glucose from glycolysis . L-serine is used for protein synthesis and in producing phosphoglycerides, glycerides, sphingolipids, phosphatidylserine, and methylenetetrahydrofolate . It is also the precursor of two relevant coagonists of NMDA receptors: glycine and D-serine .
Pharmacokinetics
The adme (absorption, distribution, metabolism, and excretion) properties of l-serine suggest that it is primarily found in glial cells and is supplied to neurons for d-serine synthesis . The uptake of L-serine from blood across the blood-brain barrier is inefficient when compared to other essential amino acids .
Result of Action
The result of ((4-Chlorophenyl)sulfonyl)-L-serine’s action is likely to be similar to that of L-serine, given their structural similarity. L-serine shows potential as a protective agent in various neurological diseases and neurodegenerative disorders . Deficiency of L-serine and its downstream products has been linked to severe neurological deficits .
Safety and Hazards
L-serine is generally regarded as safe (GRAS) . It has been used to treat epilepsy, schizophrenia, psychosis, and Alzheimer’s Disease as well as other neurological diseases . The dosing of animals with L-serine and human clinical trials investigating the therapeutic effects of L-serine generally support the safety of L-serine .
Direcciones Futuras
Métodos De Preparación
The synthesis of L-Serine, N-[(4-chlorophenyl)sulfonyl]- typically involves the reaction of L-serine with 4-chlorobenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .
Análisis De Reacciones Químicas
L-Serine, N-[(4-chlorophenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: It can be reduced to form sulfoxide derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Comparación Con Compuestos Similares
L-Serine, N-[(4-chlorophenyl)sulfonyl]- can be compared with other sulfonyl-containing amino acid derivatives, such as:
- L-Serine, N-[(4-methylphenyl)sulfonyl]-
- L-Serine, N-[(4-nitrophenyl)sulfonyl]- These compounds share similar structural features but differ in their substituents on the phenyl ring, which can influence their reactivity and biological activity. The presence of the chlorine atom in L-Serine, N-[(4-chlorophenyl)sulfonyl]- makes it unique and can affect its chemical properties and interactions.
Propiedades
IUPAC Name |
(2S)-2-[(4-chlorophenyl)sulfonylamino]-3-hydroxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO5S/c10-6-1-3-7(4-2-6)17(15,16)11-8(5-12)9(13)14/h1-4,8,11-12H,5H2,(H,13,14)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IURIKCONOHHESK-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC(CO)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)(=O)N[C@@H](CO)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
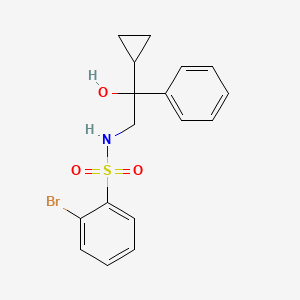

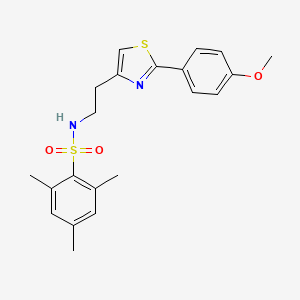
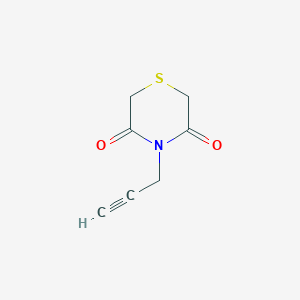
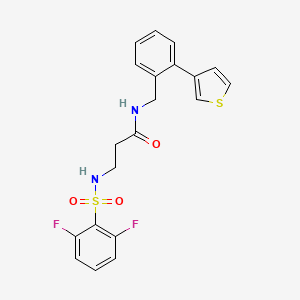
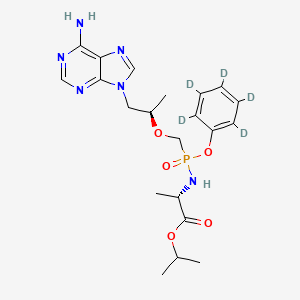
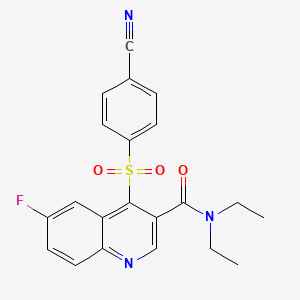
![Endo-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B2423893.png)
![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2423894.png)
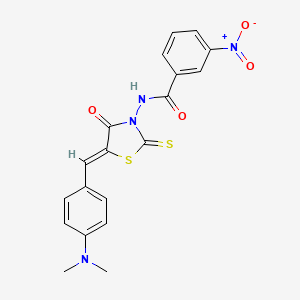
![N-[Cyano-(2-fluorophenyl)methyl]-2-methyl-3-pyridin-2-ylbenzamide](/img/structure/B2423896.png)
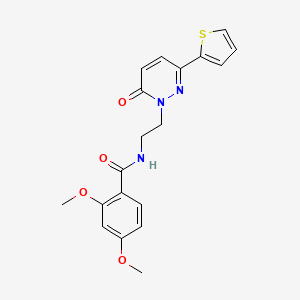
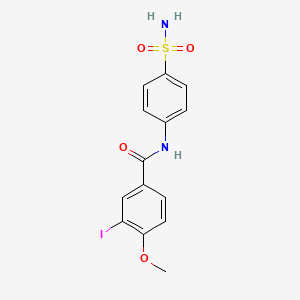
![2-(benzo[d]isoxazol-3-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide](/img/structure/B2423905.png)
